molecular formula C9H12FN3O B13676322 5-Fluoro-3-morpholinopyridin-2-amine

5-Fluoro-3-morpholinopyridin-2-amine

Cat. No.: B13676322
M. Wt: 197.21 g/mol
InChI Key: DTJMUJKLGKILRC-UHFFFAOYSA-N
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Description

5-Fluoro-3-morpholinopyridin-2-amine is a fluorinated pyridine derivative Fluorinated compounds are of significant interest in various fields due to their unique chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-3-morpholinopyridin-2-amine typically involves the introduction of a fluorine atom into the pyridine ring. One common method is the nucleophilic substitution of a nitro group by fluorine. For example, 2-amino-5-nitropyridine can be converted to 2-amino-5-fluoropyridine through a series of transformations, including acetylation and subsequent fluorination .

Industrial Production Methods

Industrial production methods for fluorinated pyridines often involve the use of fluorinating agents such as sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST). These reagents can introduce fluorine atoms into aromatic rings under controlled conditions, allowing for the large-scale production of fluorinated compounds .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-3-morpholinopyridin-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) for oxidation.

    Reducing agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reduction.

    Nucleophiles: Sodium azide (NaN3) or potassium cyanide (KCN) for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield N-oxides, while reduction can produce amino derivatives .

Scientific Research Applications

5-Fluoro-3-morpholinopyridin-2-amine is a chemical compound that has a pyridine ring with a morpholine group and a fluorine atom attached. It has potential uses in medicinal chemistry and organic synthesis. The fluorine atom makes the compound more fat-soluble and metabolically stable, which makes it helpful in drug development.

Scientific Research Applications
2-Fluoro-5-morpholinopyridin-3-amine, which is structurally similar to this compound, shows biological activity as an enzyme inhibitor. It has been researched for its ability to interact with biological macromolecules, suggesting it could be a therapeutic agent for treating cancer and infectious diseases. The compound can effectively interact with target proteins and change their activity because of its structural characteristics.

2-Fluoro-5-morpholinopyridin-3-amine has been shown to inhibit poly(ADP-ribose) polymerase enzymes, which are important in DNA repair pathways.

Several compounds share structural similarities with 2-Fluoro-5-morpholinopyridin-3-amine:

  • 5-Bromo-3-morpholinopyridin-2-amine, which has a bromine substitution on pyridine and is used in cross-coupling reactions.
  • 4-(pyridin-2-yl)morpholine, which has a morpholine attached to pyridine.
  • 6-Chloro-1,8-naphthyridin-2-amine, which has a chlorine substitution on naphthyridine.
  • 3-Bromo-2-(4-morpholino)pyridine, which has both bromine and a morpholine substituent.

2-Fluoro-5-morpholinopyridin-3-amine is unique because it has a fluorine atom, which improves its pharmacokinetic properties. The morpholine ring and pyridine structure also give it unique reactivity profiles that other similar compounds may not have.

Other research has focused on different pyridine morpholine compounds for various applications :

  • As a medicament for the treatment of schizophrenia .
  • As inhibitors of protein kinases for cancer treatment .
  • In the design and synthesis of novel pyrazolo[1,5-a]pyrimidin-7-amines with anti-mycobacterial activity .

Mechanism of Action

The mechanism of action of 5-Fluoro-3-morpholinopyridin-2-amine involves its interaction with specific molecular targets. The fluorine atom’s high electronegativity can influence the compound’s binding affinity and reactivity with enzymes and receptors. This can lead to the modulation of various biochemical pathways, making it a valuable tool in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

    2-Fluoropyridine: Another fluorinated pyridine with similar chemical properties.

    3-Fluoropyridine: Shares the fluorine substitution pattern but differs in the position of the fluorine atom.

    4-Fluoropyridine: Similar structure with the fluorine atom at the 4-position.

Uniqueness

5-Fluoro-3-morpholinopyridin-2-amine is unique due to the presence of both a fluorine atom and a morpholine ring. This combination can enhance its chemical stability and biological activity compared to other fluorinated pyridines .

Properties

Molecular Formula

C9H12FN3O

Molecular Weight

197.21 g/mol

IUPAC Name

5-fluoro-3-morpholin-4-ylpyridin-2-amine

InChI

InChI=1S/C9H12FN3O/c10-7-5-8(9(11)12-6-7)13-1-3-14-4-2-13/h5-6H,1-4H2,(H2,11,12)

InChI Key

DTJMUJKLGKILRC-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=C(N=CC(=C2)F)N

Origin of Product

United States

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